4-乙氧基苯-1-磺酰氟

描述

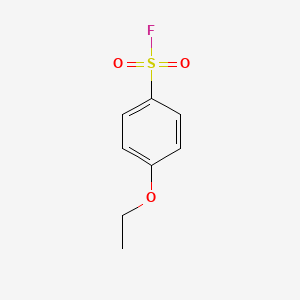

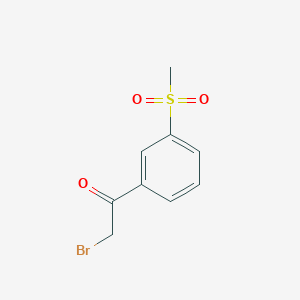

4-Ethoxybenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 402-56-2 . It has a molecular weight of 204.22 . It is a powder at room temperature .

Synthesis Analysis

Sulfonyl fluorides, such as 4-Ethoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

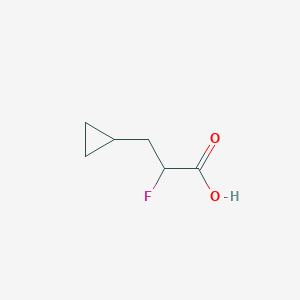

The IUPAC name for 4-Ethoxybenzene-1-sulfonyl fluoride is 4-ethoxybenzenesulfonyl fluoride . The InChI Code is 1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

Sulfonyl fluorides are used to synthesize and sulfonate esters . Photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents .

Physical And Chemical Properties Analysis

4-Ethoxybenzene-1-sulfonyl fluoride has a melting point of 37-38°C . The predicted boiling point is 266.9±23.0°C, and the predicted density is 1.271±0.06 g/cm3 .

科学研究应用

合成和药物化学应用

4-乙氧基苯-1-磺酰氟已被用于合成各种磺酰胺衍生物,这在药物化学中很重要。例如,含有氟和 1,3,5-三嗪部分的磺酰胺已被探索为结核分枝杆菌β-类碳酸酐酶的有效抑制剂。这些化合物显示出有效的抑制作用,这可能导致开发具有不同作用机制的新型抗分枝杆菌剂,为现有药物提供替代方案并解决耐药性问题 (Ceruso 等,2014)。

放射性药物开发

在放射性药物领域,基于磺酰氟的化合物已被研究为 PET 化学中的潜在标记剂。在室温下在水中制备磺酰氟的能力为复杂生物药效团的开发提供了几个优势。此类化合物可以显着促进 PET 成像技术的发展和新诊断剂的开发 (Inkster 等,2012)。

点击化学和材料科学

磺酰氟的多功能性也已在点击化学和材料科学中得到证明,特别是通过硫(VI)氟交换 (SuFEx) 反应。例如,1-溴乙烯-1-磺酰氟 (1-Br-ESF) 已被开发为一种新的 SuFEx 可点击试剂,为具有磺酰氟部分的官能化异恶唑提供了一条通用且直接的途径。这展示了此类化合物在磺化产物(包括天然产物衍生物)的快速模块化构建中的潜力,突出了它们在合成化学和材料科学应用中的重要性 (Leng 和 Qin,2018)。

环境和可持续性考虑

磺酰氟不仅在合成和药物化学中至关重要,而且还在环境和可持续性研究中发挥作用。已研究含磺酰氟的化合物(例如对(全氟壬氧基)苯磺酸钠 (OBS))的可降解性,以了解它们的环境影响。研究表明,尽管此类化合物不易生物降解,但它们可以使用 UV/H2O2 或 UV 系统分解,这与其他持久性全氟化学物质相反。这表明含磺酰氟的化合物可能在某些应用中提供更环保的替代品 (Bao 等,2017)。

作用机制

Target of Action

Sulfonyl fluorides, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

4-Ethoxybenzene-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely to interact with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the sulfonyl fluoride) forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted compound .

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in the biochemistry of benzene derivatives .

Result of Action

The unique fluorine effects in fluoroalkylation reactions can facilitate the prediction, design, and further development of fluoroalkylation chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxybenzene-1-sulfonyl fluoride. For instance, the concentration of fluoride in natural waters depends mainly on factors such as geology, chemistry, physical characteristic, and climate . These factors could potentially affect the bioavailability and efficacy of 4-Ethoxybenzene-1-sulfonyl fluoride.

安全和危害

The safety information for 4-Ethoxybenzene-1-sulfonyl fluoride includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

未来方向

生化分析

Biochemical Properties

4-Ethoxybenzene-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in covalent probes. It interacts with enzymes, proteins, and other biomolecules through sulfur (VI) fluoride exchange (SuFEx) reactions. This compound is known to form stable covalent linkages with active-site amino acid residues in proteins, such as serine and cysteine, which are crucial for enzyme inhibition . These interactions make 4-Ethoxybenzene-1-sulfonyl fluoride a valuable tool for studying protein functions and developing protease inhibitors.

Cellular Effects

4-Ethoxybenzene-1-sulfonyl fluoride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with target proteins. This compound can inhibit specific enzymes, leading to alterations in cellular functions and metabolic pathways . For example, it has been used to study the effects of enzyme inhibition on cell proliferation and apoptosis, providing insights into the regulation of these processes.

Molecular Mechanism

The molecular mechanism of 4-Ethoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophilic reagent, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction leads to enzyme inhibition or activation, depending on the target protein . The compound’s reactivity is primarily due to the presence of the sulfonyl fluoride group, which undergoes nucleophilic substitution reactions with specific amino acids, resulting in stable covalent modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxybenzene-1-sulfonyl fluoride can change over time. The compound is relatively stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature . Long-term studies have shown that 4-Ethoxybenzene-1-sulfonyl fluoride can maintain its inhibitory effects on enzymes over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 4-Ethoxybenzene-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, such as oxidative stress and inflammation, due to its reactivity with off-target proteins. These dosage-dependent effects highlight the importance of optimizing the concentration of 4-Ethoxybenzene-1-sulfonyl fluoride for specific applications.

Metabolic Pathways

4-Ethoxybenzene-1-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For instance, the compound has been used to study the role of specific enzymes in glycolysis and the tricarboxylic acid cycle, providing insights into the regulation of these essential processes.

Transport and Distribution

Within cells and tissues, 4-Ethoxybenzene-1-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of 4-Ethoxybenzene-1-sulfonyl fluoride is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 4-Ethoxybenzene-1-sulfonyl fluoride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with target proteins in the appropriate cellular context. Studies have shown that 4-Ethoxybenzene-1-sulfonyl fluoride can localize to the cytoplasm, nucleus, and other organelles, depending on the specific application.

属性

IUPAC Name |

4-ethoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUVUODHVGFJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301299 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-56-2 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)